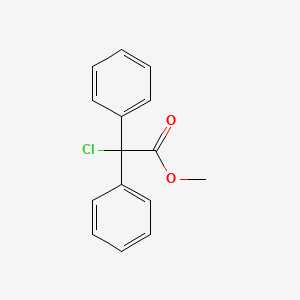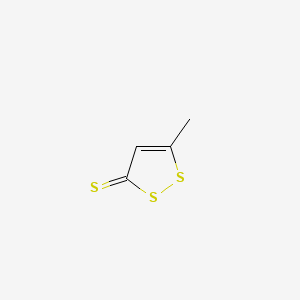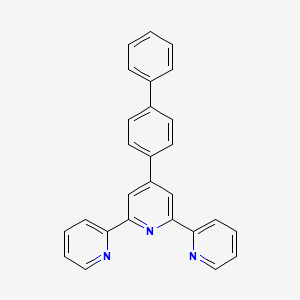
Thallium Bromide (Tl2Br2); Thallium Bromide (TlBr), Dimer; Thallium Monobromide; Thallium(I) Bromide; Thallous Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium Bromide (Tl2Br2), Thallium Bromide (TlBr), Dimer, Thallium Monobromide, Thallium(I) Bromide, and Thallous Bromide are chemical compounds consisting of thallium and bromine. Thallium(I) Bromide (TlBr) is the most commonly referenced form. These compounds are known for their use in various scientific and industrial applications, particularly in the field of semiconductors and radiation detection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thallium(I) Bromide can be synthesized by reacting thallium with bromine or by reacting sodium or potassium bromide with any thallium compound . The reaction typically involves the direct combination of the elements or the exchange reaction with thallium salts.
Industrial Production Methods: In industrial settings, Thallium(I) Bromide is often produced by purifying thallous bromide through refluxing with water containing hydrobromic acid (HBr). The compound is then washed until acid-free, heated to 300°C for several hours, and stored in brown bottles to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: Thallium(I) Bromide undergoes various chemical reactions, including:
Oxidation: Thallium(I) Bromide can be oxidized to thallium(III) compounds.
Reduction: It can be reduced back to elemental thallium.
Substitution: Thallium(I) Bromide can participate in substitution reactions where the bromide ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like hydrogen gas or metals.
Substitution: Halide exchange reactions using other halide salts.
Major Products Formed:
Oxidation: Thallium(III) Bromide (TlBr3).
Reduction: Elemental thallium.
Substitution: Formation of other thallium halides like Thallium(I) Chloride (TlCl).
Aplicaciones Científicas De Investigación
Thallium Bromide compounds have several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and studies due to its toxicological properties.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.
Industry: Widely used in semiconductors, X-ray, and gamma-ray detectors, and infrared optical materials
Mecanismo De Acción
Thallium Bromide exerts its effects primarily through its interaction with biological systems and its semiconductor properties. In biological systems, thallium ions can interfere with cellular processes, leading to toxicity. In semiconductors, Thallium Bromide’s band gap and crystalline structure enable it to detect radiation and convert it into electrical signals .
Comparación Con Compuestos Similares
- Thallium(I) Fluoride (TlF)
- Thallium(I) Chloride (TlCl)
- Thallium(I) Iodide (TlI)
- Indium(I) Bromide (InBr)
- Lead(II) Bromide (PbBr2)
- Bismuth Bromide (BiBr3)
Comparison: Thallium Bromide is unique due to its specific band gap and crystalline structure, which make it particularly suitable for radiation detection and semiconductor applications.
Propiedades
Fórmula molecular |
BrTl |
|---|---|
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
thallium(1+);bromide |
InChI |
InChI=1S/BrH.Tl/h1H;/q;+1/p-1 |
Clave InChI |
PGAPATLGJSQQBU-UHFFFAOYSA-M |
SMILES canónico |
[Br-].[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8750983.png)


![2-amino-4,5-difluoro-N-[2-(4-fluorophenyl)ethyl]Benzamide](/img/structure/B8751004.png)







![1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B8751084.png)
![Pyridine, 4-[(3-methoxyphenyl)methyl]-](/img/structure/B8751088.png)

